molecular formula C24H28O2 B14280333 2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate CAS No. 129572-31-2

2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate

Katalognummer: B14280333
CAS-Nummer: 129572-31-2
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: IBPPTJWNRBQOTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate is an organic compound with a complex structure that includes an anthracene moiety, a propyl group, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate typically involves the esterification of 2-(10-propylanthracen-9-yl)ethanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: 2-(10-Propylanthracen-9-yl)ethanol.

    Substitution: Various substituted anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.

Wirkmechanismus

The mechanism of action of 2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(10-Methylanthracen-9-YL)ethyl 2,2-dimethylpropanoate
  • 2-(10-Ethylanthracen-9-YL)ethyl 2,2-dimethylpropanoate
  • 2-(10-Butylanthracen-9-YL)ethyl 2,2-dimethylpropanoate

Uniqueness

2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

129572-31-2

Molekularformel

C24H28O2

Molekulargewicht

348.5 g/mol

IUPAC-Name

2-(10-propylanthracen-9-yl)ethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C24H28O2/c1-5-10-17-18-11-6-8-13-20(18)22(21-14-9-7-12-19(17)21)15-16-26-23(25)24(2,3)4/h6-9,11-14H,5,10,15-16H2,1-4H3

InChI-Schlüssel

IBPPTJWNRBQOTK-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCOC(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.